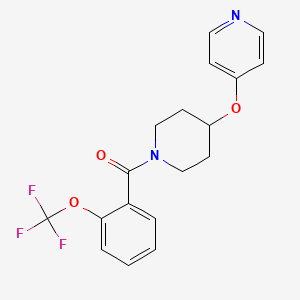

(4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

描述

属性

IUPAC Name |

(4-pyridin-4-yloxypiperidin-1-yl)-[2-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)26-16-4-2-1-3-15(16)17(24)23-11-7-14(8-12-23)25-13-5-9-22-10-6-13/h1-6,9-10,14H,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJXTLBCKLSRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=CC=C3OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyridine derivative.

Introduction of the Trifluoromethoxyphenyl Group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, where the piperidine-pyridine intermediate is coupled with a trifluoromethoxyphenyl boronic acid under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the original compound.

Substitution: Nitrated or halogenated derivatives of the aromatic rings.

科学研究应用

Orexin Receptor Antagonism

One of the primary applications of this compound is its role as an orexin receptor antagonist . Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. The antagonism of orexin receptors can lead to several physiological effects:

- Decreased Appetite : Potential use in weight management and obesity treatment.

- Sedative Effects : Possible applications in sleep disorders.

Research indicates that compounds with similar structures effectively reduce food intake in animal models by blocking orexin receptors, suggesting therapeutic uses in obesity management.

Antimicrobial Properties

Recent studies have shown that this compound may exhibit antimicrobial properties . Compounds with similar structures have demonstrated broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 15.625 | Staphylococcus aureus |

| Compound B | 62.5 | Escherichia coli |

The mechanism of action appears to involve the inhibition of protein synthesis pathways, leading to bactericidal effects.

Anticancer Activity

There is growing evidence suggesting that the compound may also possess anticancer properties . The presence of the trifluoromethyl group has been linked to enhanced potency against certain cancer cell lines. For example:

- Inhibition of Cell Proliferation : Studies indicate that derivatives can inhibit cell growth in various cancer models, potentially through modulation of specific signaling pathways.

In vitro studies have shown that derivatives inhibit proliferation in breast cancer cell lines, emphasizing the need for further exploration into their mechanisms and therapeutic applications .

Case Studies

- Orexin Receptor Antagonism : A study demonstrated that similar compounds effectively reduced food intake in animal models by blocking orexin receptors, suggesting potential therapeutic uses in obesity management.

- Antimicrobial Efficacy : Another research project highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as alternative antibiotics.

- Anticancer Research : In vitro studies have shown that derivatives inhibit proliferation in breast cancer cell lines, emphasizing the need for further exploration into their mechanisms and therapeutic applications .

作用机制

The mechanism of action of (4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate access.

相似化合物的比较

Similar Compounds

(4-(Pyridin-4-yloxy)piperidin-1-yl)(2-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

(4-(Pyridin-4-yloxy)piperidin-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone imparts unique electronic properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound in drug discovery and development.

生物活性

The compound (4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone , also known by its DrugBank ID DB08400, is a synthetic organic molecule belonging to the class of 4-benzylpiperidines. This compound has garnered attention in pharmacological research due to its potential biological activities, including enzyme inhibition and antibacterial properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 380.361 g/mol. The structure features a piperidine ring substituted with a pyridin-4-yloxy group and a trifluoromethoxyphenyl group.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The structure of this compound suggests that the piperidine moiety may play a crucial role in its interaction with bacterial targets.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that derivatives of piperidine can act as potent AChE inhibitors, which is critical in the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for some related compounds were reported to be significantly lower than standard inhibitors, indicating strong inhibitory activity .

Case Studies and Research Findings

- Antibacterial Screening : A study synthesized several piperidine derivatives, including those with trifluoromethyl substitutions. The resulting compounds were tested for their antibacterial efficacy, showing promising results against various strains with IC50 values ranging from 1.13 µM to 6.28 µM for urease inhibition .

- Enzyme Interaction Studies : Docking studies have elucidated the binding interactions of these compounds with target enzymes, revealing specific amino acid interactions that contribute to their biological activity .

- Pharmacological Implications : The presence of the pyridine and trifluoromethoxy groups in the structure enhances lipophilicity, potentially improving bioavailability and cellular uptake .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Antibacterial Activity (IC50) | AChE Inhibition (IC50) |

|---|---|---|---|

| Compound A | - | 2.14 µM | 0.63 µM |

| Compound B | - | 1.13 µM | 1.21 µM |

| Target Compound | - | Moderate | Strong |

常见问题

Basic: What are the common synthetic routes for synthesizing (4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone?

Methodological Answer:

The compound is typically synthesized via amide coupling reactions using carbodiimide-based reagents. For example:

- Step 1: React 4-(pyridin-4-yloxy)piperidine with 2-(trifluoromethoxy)benzoic acid derivatives.

- Step 2: Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents in dichloromethane (DCM) or DMF under inert conditions .

- Step 3: Purify via column chromatography (e.g., n-hexane/EtOAC gradients) to isolate the product, achieving yields of 75–95% depending on substituent steric effects .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

- 1H/13C-NMR : Assign peaks to verify the pyridinyloxy, piperidinyl, and trifluoromethoxyphenyl moieties. For example, the trifluoromethoxy group shows a distinct singlet near δ 3.8–4.2 ppm in 1H-NMR .

- HPLC : Monitor purity (e.g., 95% at 254 nm retention time ~13 minutes) .

- Elemental Analysis : Compare calculated vs. experimental C/H/N values to detect impurities (discrepancies >0.4% suggest repurification) .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection due to potential respiratory and dermal irritation (based on analogous piperidinyl methanones) .

- Storage : Store at –20°C under argon to prevent hydrolysis of the trifluoromethoxy group .

- Emergency Protocols : Immediate rinsing with water for eye/skin contact and medical consultation if inhaled .

Advanced: How can researchers resolve contradictions in elemental analysis data for this compound?

Methodological Answer:

Discrepancies between calculated and observed elemental analysis values (e.g., C: 62.3% calc. vs. 61.8% obs.) may arise from:

- Residual Solvents : Perform TGA (thermogravimetric analysis) to detect solvent traces.

- Hydroscopicity : Use Karl Fischer titration to quantify water absorption.

- Alternative Purity Metrics : Cross-validate with LC-MS to confirm molecular ion peaks .

Advanced: What strategies optimize reaction yields for derivatives of this scaffold?

Methodological Answer:

- Reagent Optimization : Replace EDC with HATU for sterically hindered substrates to improve coupling efficiency .

- Solvent Effects : Use DMF for better solubility of aromatic intermediates, but switch to DCM for easier purification .

- Catalytic Additives : Include DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts and enhance reaction rates .

Advanced: How can computational modeling predict biological targets for this compound?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to kinase or GPCR targets (e.g., based on the pyridinyloxy group’s similarity to known kinase inhibitors) .

- QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethoxy) with activity against enzymes like cytochrome P450 .

Advanced: What experimental designs assess the compound’s metabolic stability?

Methodological Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes.

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Advanced: How can spectral data contradictions (e.g., NMR splitting patterns) be interpreted?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。